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molecular formula C11H10N2O2 B1204335 5-Benzyluracil CAS No. 18493-83-9

5-Benzyluracil

Cat. No. B1204335
M. Wt: 202.21 g/mol
InChI Key: RPZOVLGFKOOIRP-UHFFFAOYSA-N
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Patent
US05286861

Procedure details

A solution of 5-benzyl-6-methanesulphonyloxy-2,4-(1H,3H)-pyrimidinedione (3 g) and Et3N (2.1 ml) in MeOH was hydrogenated in the presence of Pd/C 5% (0.3 g) for 3 hr at 35° C. NaOH 5% (2.5 eq) was added and the catalyst filtered off. The solution was acidified to pH 2 with HCl 10%. The precipitated white solid was then collected by filtration, washed with water, ether and dried under vacuum to yield the desired 5-benzyl-2,4-(1H,3H)-pyrimidinedione: 1.635 g, 79.8% yield.
Name
5-benzyl-6-methanesulphonyloxy-2,4-(1H,3H)-pyrimidinedione
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:9](=[O:20])[NH:10][C:11](=[O:19])[NH:12][C:13]=1OS(C)(=O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(CC)CC.[OH-].[Na+]>CO.[Pd]>[CH2:1]([C:8]1[C:9](=[O:20])[NH:10][C:11](=[O:19])[NH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
5-benzyl-6-methanesulphonyloxy-2,4-(1H,3H)-pyrimidinedione
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C(NC(NC1OS(=O)(=O)C)=O)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst filtered off
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was then collected by filtration
WASH
Type
WASH
Details
washed with water, ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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